molecular formula C24H19ClN4O3S B2932689 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 958963-04-7

2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2932689
CAS No.: 958963-04-7
M. Wt: 478.95
InChI Key: QFWRTIPJYXVOOA-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[1,2-c]quinazolin-3-one core substituted at position 5 with a [(4-chlorophenyl)methyl]sulfanyl group and at position 2 with an acetamide moiety bearing a furan-2-ylmethyl substituent. The structural complexity arises from the quinazolinone scaffold, known for its pharmacological relevance, combined with sulfur-containing and heteroaromatic substituents.

For example, describes the use of chloroacetyl chloride in dimethylformamide (DMF) to introduce acetamide groups, while highlights the coupling of thiol-containing triazoles with chloroacetamides in ethanol/KOH . These methods suggest a plausible route for synthesizing the target compound.

Properties

IUPAC Name

2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S/c25-16-9-7-15(8-10-16)14-33-24-28-19-6-2-1-5-18(19)22-27-20(23(31)29(22)24)12-21(30)26-13-17-4-3-11-32-17/h1-11,20H,12-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWRTIPJYXVOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)Cl)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenyl and sulfanyl groups. The final step involves the attachment of the furan ring and the acetamide group. Common reagents used in these reactions include chlorinating agents, sulfur sources, and furan derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Features :

  • 4-Chlorophenylmethylsulfanyl group : Enhances lipophilicity and may influence receptor binding through halogen interactions.
  • Furan-2-ylmethyl acetamide : Introduces a heteroaromatic moiety capable of π-π stacking or hydrogen bonding.

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, we compare it with derivatives sharing the quinazolinone, triazole, or sulfanyl-acetamide frameworks (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID / Name Core Structure Key Substituents Bioactivity Notes (Source)
Target Compound Imidazo[1,2-c]quinazolinone 5-[(4-chlorophenyl)methyl]sulfanyl; 2-(N-(furan-2-yl)methyl)acetamide Not explicitly tested; structural analogs suggest anti-inflammatory potential
477329-16-1 () Quinazolinone 3-(4-chlorophenyl); N-(4-sulfamoylphenyl)acetamide Likely sulfonamide-based bioactivity (e.g., antimicrobial)
573943-64-3 () 1,2,4-Triazole 5-(pyridin-2-yl); N-(4-chloro-2-methoxy-5-methylphenyl)acetamide Pyridine substituent may enhance CNS permeability
763114-31-4 () Quinazolinone 3-(4-chlorophenyl); N-(2,4,6-trimethylphenyl)acetamide Trimethylphenyl group increases steric bulk; unknown activity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () 1,2,4-Triazole 5-(furan-2-yl); N-substituted acetamide Anti-exudative activity (94% yield; comparable to diclofenac sodium)

Key Structural and Functional Insights

Impact of Sulfanyl Groups: The sulfanyl (-S-) linker in the target compound and analogs (e.g., ) enhances conformational flexibility and may facilitate thiol-disulfide exchange interactions in biological systems . Substitution with 4-chlorophenyl (target compound) versus sulfamoylphenyl (477329-16-1) alters solubility and target specificity.

Role of Heteroaromatic Substituents :

  • The furan-2-ylmethyl group in the target compound contrasts with pyridine (573943-64-3) or phenyl (763114-31-4) moieties in analogs. Furan’s oxygen atom may participate in hydrogen bonding, while pyridine’s nitrogen could enhance metal coordination .

Bioactivity Trends: Compounds with triazole cores () exhibit anti-exudative activity, suggesting the target compound’s imidazo-quinazolinone core might similarly modulate inflammatory pathways . demonstrates that structural similarity correlates with bioactivity clustering; thus, the target compound’s hybrid structure may combine mechanisms seen in quinazolinones (e.g., kinase inhibition) and triazoles (e.g., anti-inflammatory effects) .

Biological Activity

The compound 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide is a member of the imidazoquinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • An imidazoquinazoline core.
  • A chlorophenyl group which may enhance lipophilicity and facilitate cellular uptake.
  • A furan moiety that could contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the imidazoquinazoline nucleus.
  • Introduction of the chlorophenyl and sulfanyl groups.
  • Coupling with the furan-derived acetamide.

Anticancer Properties

Research indicates that imidazoquinazolines exhibit significant anticancer activity. For example, related compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has not been extensively studied in clinical settings; however, its structural analogs have demonstrated:

  • Inhibition of MEK1/2 kinases, which are crucial in cancer proliferation pathways.
  • Growth inhibition in leukemia cell lines MV4-11 and MOLM13 at low concentrations (around 0.3 µM) .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. For instance, studies on related imidazoquinazolines have shown moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group is believed to contribute to this activity .

Study 1: Antitubercular Activity

A series of nitro-substituted heteroaromatic carboxamides were synthesized and tested against Mycobacterium tuberculosis. The study indicated that modifications similar to those present in our compound maintained significant antitubercular activity, suggesting potential for further exploration in tuberculosis treatment .

Study 2: Enzyme Inhibition

Inhibitory activities against acetylcholinesterase (AChE) and urease were assessed for compounds related to our target molecule. These studies demonstrated that certain structural motifs within the imidazoquinazoline framework can lead to effective enzyme inhibition, which is crucial for developing treatments for conditions like Alzheimer's disease .

Research Findings Summary Table

PropertyObservations
Anticancer Activity Inhibition of MEK1/2 kinases; effective against MV4-11 and MOLM13 cells
Antimicrobial Activity Moderate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme Inhibition Effective AChE and urease inhibitors; potential relevance in Alzheimer's treatment
Antitubercular Activity Maintained significant activity against Mycobacterium tuberculosis

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